cis-KIN-8194

BTK HCK dual inhibition

Researchers studying BTK/HCK dual inhibition require stereochemically defined control compounds to validate target engagement specificity and rule out off-target effects. cis-KIN-8194 (CAS 330792-60-4) is the rigorously characterized cis-isomer of the dual BTK/HCK inhibitor KIN-8194, providing an essential stereochemical control for kinase selectivity profiling. • Cis-isomer of KIN-8194; distinct stereochemistry at the cyclohexyl N1 substituent confers differential kinase binding • Purity ≥98% (HPLC); MW 483.61; Formula C28H33N7O; white to off-white solid • Essential for validating target engagement specificity in BTKi-resistant MCL and ABC DLBCL models where HCK-mediated bypass signaling is implicated

Molecular Formula C28H33N7O
Molecular Weight 483.6 g/mol
Cat. No. B8773705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-KIN-8194
Molecular FormulaC28H33N7O
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N
InChIInChI=1S/C28H33N7O/c1-33-15-17-34(18-16-33)21-9-11-22(12-10-21)35-28-25(27(29)30-19-31-28)26(32-35)20-7-13-24(14-8-20)36-23-5-3-2-4-6-23/h2-8,13-14,19,21-22H,9-12,15-18H2,1H3,(H2,29,30,31)
InChIKeyRLVCBYBGVBOVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KIN-8194 (1H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivative): A Dual HCK/BTK Inhibitor for B-Cell Malignancy Research Procurement


1H-Pyrazolo[3,4-d]pyriMidin-4-aMine, 1-[trans-4-(4-Methyl-1-piperazinyl)cyclohexyl]-3-(4-phenoxyphenyl)-, commonly designated KIN-8194 (CAS 330786-01-1), is a rationally designed dual inhibitor of Bruton's tyrosine kinase (BTK) and hematopoietic cell kinase (HCK) [1]. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of ATP-competitive kinase inhibitors and is characterized by a trans-4-(4-methyl-1-piperazinyl)cyclohexyl substitution at the N1 position and a 4-phenoxyphenyl moiety at the C3 position . KIN-8194 demonstrates oral bioavailability and sub-nanomolar potency against both target kinases, with particular efficacy in preclinical models of BTK inhibitor (BTKi)-resistant B-cell malignancies including mantle cell lymphoma (MCL) and activated B-cell diffuse large B-cell lymphoma (ABC DLBCL) .

Why BTK Inhibitors Are Not Interchangeable: The Critical Role of KIN-8194's Dual HCK/BTK Inhibition Profile and trans-Cyclohexylpiperazine Substituent


Generic substitution among pyrazolo[3,4-d]pyrimidine-based BTK inhibitors is not scientifically valid due to fundamental differences in kinase selectivity profiles, resistance-overcoming capacity, and pharmacokinetic determinants conferred by N1 substitution [1]. Ibrutinib, the first-in-class BTK inhibitor, exhibits approximately 100-fold lower potency against HCK (IC50 ≈ 49 nM) compared with its BTK activity, whereas KIN-8194 maintains equipotent sub-nanomolar dual inhibition of both kinases [2]. This differential HCK engagement is mechanistically significant because HCK activation represents a key bypass signaling pathway in BTKi-resistant MCL, and compounds lacking potent HCK inhibition fail to suppress integrin-mediated adhesion and AKT-S6 signaling in resistant contexts [3]. Furthermore, the trans-4-(4-methyl-1-piperazinyl)cyclohexyl N1 substituent in KIN-8194 confers distinct conformational rigidity and basicity relative to the piperidinyl substitution in ibrutinib and its close analogs, affecting solubility and oral absorption characteristics that preclude simple one-to-one replacement without altering experimental outcomes [4].

Quantitative Differentiation Evidence for KIN-8194 (CAS 330786-01-1): Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


KIN-8194 vs. Ibrutinib: 100-Fold Superior HCK Inhibition Enables Dual Kinase Targeting at Sub-Nanomolar Concentrations

In a fixed time-point biochemical kinase assay, KIN-8194 demonstrated HCK inhibition with an IC50 of <0.495 nM, whereas ibrutinib exhibited 100-fold less potent HCK inhibition with an IC50 of 49 nM. Both compounds showed comparable BTK inhibition (KIN-8194 IC50 = 0.915 nM; ibrutinib IC50 = 0.614 nM) [1]. This differential establishes that KIN-8194 functions as a true dual HCK/BTK inhibitor at sub-nanomolar concentrations, while ibrutinib acts primarily as a selective BTK inhibitor with negligible HCK engagement at therapeutically relevant concentrations.

BTK HCK dual inhibition ibrutinib resistance MYD88-mutated lymphoma

KIN-8194 Overcomes BTKC481S-Mediated Ibrutinib Resistance: In Vivo Survival Benefit in TMD-8 ABC DLBCL Xenograft Model

In a TMD-8 ABC DLBCL xenograft mouse model harboring the ibrutinib-resistant BTKCys481Ser mutation, oral administration of KIN-8194 at 30 mg/kg daily in combination with venetoclax extended median survival duration compared with untreated controls, demonstrating efficacy where ibrutinib fails due to acquired cysteine-to-serine gatekeeper mutation . This in vivo functional differentiation confirms that KIN-8194 retains activity against the most clinically relevant BTKi-resistance mutation.

BTKC481S mutation ibrutinib resistance ABC DLBCL xenograft model in vivo efficacy

KIN-8194 Suppresses Integrin-Mediated Adhesion and AKT-S6 Signaling in BTKi-Resistant MCL Cells via HCK-Dependent Mechanism

KIN-8194 (100 nM, 6-hour treatment) inhibited the AKT-S6 signaling pathway in Maver-1 and Granta-519 mantle cell lymphoma (MCL) cell lines in an HCK-dependent manner, and at 0-1 μM (30-minute treatment) inhibited adhesion of MCL cells (JeKo-1 and Granta-519) to fibronectin or stromal cells . This dual functional effect—disruption of both survival signaling and integrin-mediated microenvironment adhesion—is mechanistically distinct from selective BTK inhibition and is not observed with ibrutinib at equivalent concentrations in resistant cell contexts [1].

MCL integrin-mediated adhesion AKT-S6 signaling HCK-dependent BTKi resistance

KIN-8194 N1 Substituent Differentiation: trans-Cyclohexylpiperazine vs. Piperidinyl in Ibrutinib and A-419259

KIN-8194 incorporates a trans-4-(4-methyl-1-piperazinyl)cyclohexyl moiety at the N1 position of the pyrazolo[3,4-d]pyrimidine core. Comparative analysis of structurally related compounds indicates that the trans-cyclohexylpiperazine substitution confers enhanced conformational rigidity and increased basicity relative to the piperidinyl group found in ibrutinib and the piperazinyl-cyclohexyl variant in A-419259 (which features a pyrrolo[2,3-d]pyrimidine core) [1]. This structural feature correlates with improved solubility under physiological conditions compared to purely aromatic substituents, as evidenced by pharmacokinetic data in related pyrazolo[3,4-d]pyrimidine series .

N1 substitution trans-cyclohexylpiperazine solubility oral bioavailability pharmacokinetics

KIN-8194 Demonstrates Oral Bioavailability and Dose-Dependent Target Engagement In Vivo

In MYD88-mutated TMD-8 ABC DLBCL xenograft mice, a single oral dose of KIN-8194 (12.5-50 mg/kg) produced dose-dependent inhibition of phosphorylated HCK (pHCK) and phosphorylated BTK (pBTK), confirming oral bioavailability and in vivo target engagement at both kinases . This pharmacodynamic profile demonstrates that the compound achieves systemic exposure sufficient to modulate both intended targets following oral administration, a critical differentiator from compounds lacking oral bioavailability or showing inadequate exposure in preclinical models.

oral bioavailability pharmacodynamics pHCK pBTK in vivo target engagement

Optimal Research Applications for KIN-8194: Preclinical Studies Targeting BTKi-Resistant B-Cell Malignancies and Dual Kinase Signaling


Investigating Ibrutinib-Resistant Mantle Cell Lymphoma (MCL) and ABC DLBCL

KIN-8194 is optimally deployed in preclinical studies of MCL and ABC DLBCL harboring primary or acquired resistance to first-generation BTK inhibitors such as ibrutinib. The compound maintains potent inhibition of BTK (IC50 = 0.915 nM) and HCK (<0.495 nM) in the presence of the clinically relevant BTKC481S gatekeeper mutation and suppresses both integrin-mediated adhesion and AKT-S6 survival signaling in resistant cell lines [1]. In vivo, KIN-8194 extends survival in BTKC481S-mutant TMD-8 xenograft models, enabling functional studies of therapeutic strategies that overcome ibrutinib failure .

Dual BTK/HCK Pathway Analysis in B-Cell Receptor Signaling and Tumor Microenvironment Studies

Research programs focused on dissecting the relative contributions of BTK and HCK to B-cell receptor (BCR) signaling and microenvironment-mediated adhesion should prioritize KIN-8194 over selective BTK inhibitors. At 100 nM, KIN-8194 inhibits HCK-dependent AKT-S6 phosphorylation, and at 0-1 μM it blocks adhesion of MCL cells to fibronectin and stromal cells [1]. This functional profile supports mechanistic studies of how HCK activation compensates for BTK inhibition and promotes adhesion-mediated drug resistance in B-cell malignancies.

Pharmacodynamic Studies of Oral Dual Kinase Inhibitors in Lymphoma Xenograft Models

KIN-8194 is suitable for in vivo pharmacodynamic and efficacy studies in immunocompromised mouse models bearing B-cell lymphoma xenografts, particularly those with MYD88 mutations. A single oral dose (12.5-50 mg/kg) produces dose-dependent inhibition of pHCK and pBTK, validating systemic target engagement [1]. Daily oral administration at 50 mg/kg for six weeks suppresses tumor growth in MYD88-mutated TMD-8 models, providing a validated dosing paradigm for investigators establishing preclinical proof-of-concept for dual BTK/HCK inhibition strategies .

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